4-Bromo-5-methyl-2-thiophenecarboxamide
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Overview
Description
4-Bromo-5-methyl-2-thiophenecarboxamide is an organic compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-thiophenecarboxamide typically involves the bromination of 5-methyl-2-thiophenecarboxamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-substituted-5-methyl-2-thiophenecarboxamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-Bromo-5-methyl-2-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-thiophenecarboxamide is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-thiophenecarboxamide
- 5-Methyl-2-thiophenecarboxamide
- 4-Bromo-5-methyl-2-thiophenecarboxylic acid
Uniqueness
4-Bromo-5-methyl-2-thiophenecarboxamide is unique due to the presence of both bromine and a methyl group on the thiophene ring. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H6BrNOS |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
4-bromo-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H2,8,9) |
InChI Key |
HPNGUSAFDWPECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)Br |
Origin of Product |
United States |
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